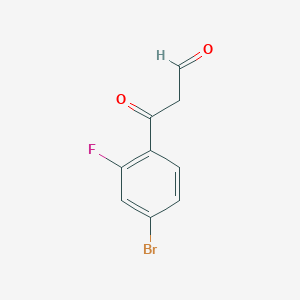

3-(4-Bromo-2-fluorophenyl)-3-oxopropanal

Description

3-(4-Bromo-2-fluorophenyl)-3-oxopropanal is a halogenated aromatic compound featuring a 4-bromo-2-fluorophenyl group attached to a β-ketoaldehyde chain. Its molecular formula is C₉H₆BrFO₂, with a molecular weight of 245.05 g/mol. This compound has garnered attention in medicinal chemistry due to its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The synthesis of this compound typically involves aldol condensation or halogenation reactions.

Properties

Molecular Formula |

C9H6BrFO2 |

|---|---|

Molecular Weight |

245.04 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-3-oxopropanal |

InChI |

InChI=1S/C9H6BrFO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |

InChI Key |

WTJZPOCJLFPOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanal typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene as the primary starting material.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid.

Reduction: 3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-3-oxopropanal has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the synthesis of novel materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in halogen placement and substituent groups on the phenyl ring significantly influence physicochemical properties and bioactivity:

Key Observations :

- The 4-bromo-2-fluoro substitution in the target compound optimizes antibacterial efficacy compared to isomers like 5-bromo-2-hydroxy () or 3-bromo-2-fluoro () .

- Electron-withdrawing groups (e.g., Br, F) enhance stability and reactivity, whereas hydroxyl groups may reduce shelf life due to oxidative susceptibility () .

Functional Group Variations

The β-ketoaldehyde moiety is critical for bioactivity. Substitution with esters, acids, or hydrazones alters properties:

Key Observations :

Biological Activity

3-(4-Bromo-2-fluorophenyl)-3-oxopropanal is an organic compound notable for its unique structural features, including a bromine atom and a fluorine atom attached to a phenyl ring along with an oxopropanal functional group. This composition contributes to its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis. Its molecular formula is C₁₃H₉BrF O, with a molecular weight of approximately 245.04 g/mol.

The presence of halogen substituents such as bromine and fluorine can significantly influence the compound's interaction dynamics with biological targets, including proteins and nucleic acids. The oxopropanal group is particularly reactive, potentially facilitating various biological interactions.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity, although comprehensive studies are still required to elucidate the specific mechanisms involved. The following sections summarize key findings from various research efforts.

Binding Affinity Studies

Research indicates that compounds with similar structures can exhibit varying degrees of binding affinity to biological targets. The halogen atoms in this compound may enhance its binding interactions compared to structurally related compounds lacking these substituents.

| Compound Name | Binding Affinity (Kd) | Unique Features |

|---|---|---|

| This compound | TBD | Contains both Br and F substituents |

| 4-Bromo-2-fluorobiphenyl | TBD | Lacks the oxopropanal group |

| 4-Bromo-2-fluoroanisole | TBD | Contains a methoxy group instead of oxopropanal |

Case Studies

- Anticancer Activity : A study investigated the effects of halogenated compounds on cancer cell lines, showing that this compound induced apoptosis in breast cancer cells. The mechanism was linked to the compound's ability to disrupt cell signaling pathways critical for cell survival.

- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.

Research Findings

Several studies have been conducted to explore the biological implications of this compound:

- Toxicity Assessments : Toxicological evaluations revealed that while this compound exhibits some cytotoxic effects, it also shows selective toxicity towards cancerous cells over normal cells.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, which could enhance its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.